molecular formula C13H11Cl2N5 B15121610 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15121610
M. Wt: 308.16 g/mol
InChI Key: LRHFOXGAHRJCOL-UHFFFAOYSA-N
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Description

5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of pyrazole, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

5-chloro-6-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H11Cl2N5/c14-11-4-18-20(8-11)7-10-5-19(6-10)13-12(15)1-9(2-16)3-17-13/h1,3-4,8,10H,5-7H2

InChI Key

LRHFOXGAHRJCOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C#N)Cl)CN3C=C(C=N3)Cl

Origin of Product

United States

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